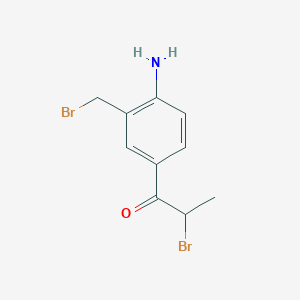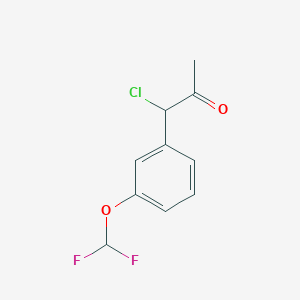
1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H9ClF2O2. This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a phenyl ring attached to a propan-2-one backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with chloroacetone in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Base: Sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and difluoromethoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one
- 1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one
Comparison
1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one is unique due to the specific positioning of the chloro and difluoromethoxy groups, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it valuable for specific research purposes.
Eigenschaften
Molekularformel |
C10H9ClF2O2 |
|---|---|
Molekulargewicht |
234.62 g/mol |
IUPAC-Name |
1-chloro-1-[3-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2/c1-6(14)9(11)7-3-2-4-8(5-7)15-10(12)13/h2-5,9-10H,1H3 |
InChI-Schlüssel |
GFJGISMWKCCFKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=CC=C1)OC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B14048537.png)
![[2,2'-Bifuran]-5,5'-diyldimethanamine](/img/structure/B14048548.png)


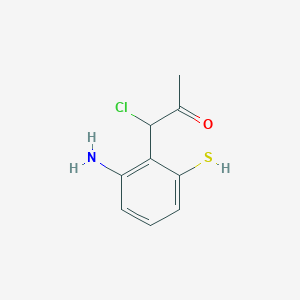
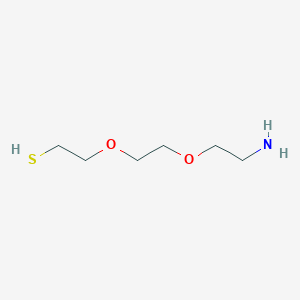
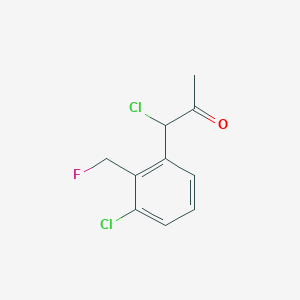
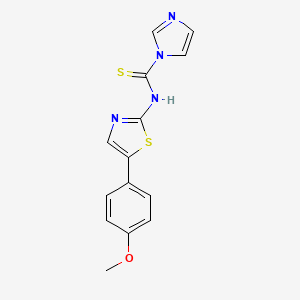
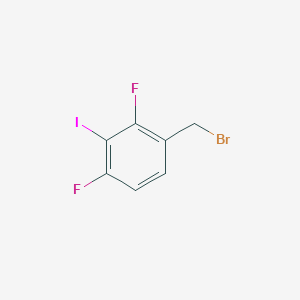

![1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B14048611.png)

